1-(4-Acetylphenyl)-3-[(7-chloroquinolin-4-yl)amino]thiourea
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Overview
Description
1-(4-Acetylphenyl)-3-[(7-chloroquinolin-4-yl)amino]thiourea is a synthetic compound that combines a thiourea moiety with a chloroquinoline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-3-[(7-chloroquinolin-4-yl)amino]thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 7-chloroquinoline-4-amine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylphenyl)-3-[(7-chloroquinolin-4-yl)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-(4-Acetylphenyl)-3-[(7-chloroquinolin-4-yl)amino]thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antimalarial and anticancer agent.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-3-[(7-chloroquinolin-4-yl)amino]thiourea involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites. For its anticancer activity, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar chloroquinoline structure.
Quinacrine: Another antimalarial compound with structural similarities.
Amodiaquine: A chloroquinoline derivative used in combination therapies for malaria
Uniqueness
1-(4-Acetylphenyl)-3-[(7-chloroquinolin-4-yl)amino]thiourea is unique due to its combination of a thiourea moiety with a chloroquinoline structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H15ClN4OS |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
1-(4-acetylphenyl)-3-[(7-chloroquinolin-4-yl)amino]thiourea |
InChI |
InChI=1S/C18H15ClN4OS/c1-11(24)12-2-5-14(6-3-12)21-18(25)23-22-16-8-9-20-17-10-13(19)4-7-15(16)17/h2-10H,1H3,(H,20,22)(H2,21,23,25) |
InChI Key |
YRKGILCUMYDDKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NNC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
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